In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
CAS Number: 678164-30-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its applications, particularly in the context of drug discovery and development.
Chemical and Physical Properties
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a trifluoromethyl- and benzyloxy-substituted bromobenzene. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making it a valuable synthon for introducing this moiety into more complex molecules. The benzyloxy group serves as a protected phenol, which can be deprotected in later synthetic steps. The bromo substituent provides a reactive handle for a variety of cross-coupling reactions.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
| Property | Value | Reference |
| CAS Number | 678164-30-2 | [1][2] |
| Molecular Formula | C₁₄H₁₀BrF₃O | [2] |
| Molecular Weight | 331.13 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [3][4] |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis
A general and plausible synthetic route to 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene involves the benzylation of a commercially available brominated and trifluoromethylated phenol.
Reaction Scheme:
Caption: General synthetic scheme for 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.
Experimental Protocol: General Procedure for Benzylation
This protocol is a generalized procedure based on standard organic synthesis techniques for ether formation.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq.), a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq.), and a polar aprotic solvent like acetone or acetonitrile.
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Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyloxy and the substituted benzene rings, and a characteristic singlet for the benzylic methylene (-CH₂-) protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the trifluoromethyl carbon (which may appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), C-Br, and C-F bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound. |
Applications in Research and Drug Discovery
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a versatile building block in organic synthesis, primarily utilized in the construction of more complex molecules for pharmaceutical and materials science applications.
Cross-Coupling Reactions
The bromine atom on the benzene ring serves as a key functional group for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.
Common Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
Caption: Utility of 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene in various cross-coupling reactions.
Role in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.[5] These include:
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Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group can block metabolic pathways, increasing the in vivo half-life of a drug.[5]
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Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]
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Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.[5]
The benzyloxy group acts as a protecting group for a phenolic hydroxyl. This allows for the modification of other parts of the molecule before deprotection to reveal the phenol, which itself can be a key pharmacophoric feature or a site for further functionalization.
The combination of these features makes 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene a valuable starting material for the synthesis of novel therapeutic agents.
Safety and Handling
As with all laboratory chemicals, 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl and protected phenol moieties, combined with the reactive bromo-substituent, provide a versatile platform for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and applications to aid researchers in their synthetic endeavors.
References
- 1. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 2. Angene - 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | MFCD13195732 | AG003M6W [japan.angenechemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
